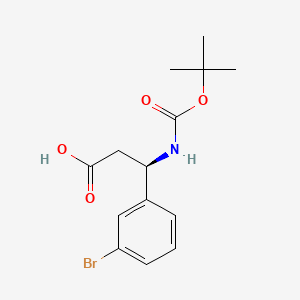

(R)-N-Boc-3-Bromo-beta-phenylalanine

Vue d'ensemble

Description

®-N-Boc-3-Bromo-beta-phenylalanine is a chiral amino acid derivative. It is characterized by the presence of a bromine atom at the beta position and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of ®-N-Boc-3-Bromo-beta-phenylalanine typically involves the bromination of ®-N-Boc-beta-phenylalanine. The reaction is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane. The reaction conditions are carefully controlled to ensure selective bromination at the beta position.

Industrial Production Methods: In an industrial setting, the production of ®-N-Boc-3-Bromo-beta-phenylalanine may involve large-scale bromination reactions using automated reactors. The process includes rigorous purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Types of Reactions:

Substitution Reactions: ®-N-Boc-3-Bromo-beta-phenylalanine can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used under controlled conditions.

Major Products:

Substitution Products: Depending on the nucleophile used, the major products can include azides, thiocyanates, or substituted amines.

Oxidation Products: Oxidation can lead to the formation of brominated phenylalanine derivatives with altered oxidation states.

Applications De Recherche Scientifique

®-N-Boc-3-Bromo-beta-phenylalanine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and peptides.

Biology: The compound is utilized in the study of enzyme mechanisms and protein engineering.

Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Industry: The compound is employed in the development of novel materials and catalysts.

Mécanisme D'action

The mechanism of action of ®-N-Boc-3-Bromo-beta-phenylalanine involves its interaction with various molecular targets. The bromine atom at the beta position can participate in electrophilic interactions, while the Boc protecting group provides steric hindrance, influencing the compound’s reactivity. The pathways involved include nucleophilic substitution and potential interactions with biological macromolecules.

Comparaison Avec Des Composés Similaires

- ®-N-Boc-beta-phenylalanine

- (S)-N-Boc-3-Bromo-beta-phenylalanine

- ®-N-Boc-3-Chloro-beta-phenylalanine

Comparison:

Structural Differences: The presence of different halogen atoms (bromine vs. chlorine) or stereochemistry (R vs. S) can significantly impact the compound’s reactivity and biological activity.

Reactivity: ®-N-Boc-3-Bromo-beta-phenylalanine is unique due to the bromine atom, which is more reactive in substitution reactions compared to chlorine.

Applications: The specific structural features of ®-N-Boc-3-Bromo-beta-phenylalanine make it particularly useful in certain synthetic and medicinal applications where other similar compounds may not be as effective.

Activité Biologique

(R)-N-Boc-3-Bromo-beta-phenylalanine is a chiral amino acid derivative that has garnered attention in organic synthesis and medicinal chemistry due to its unique structural features. This article explores its biological activity, synthesis, applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by:

- A bromine atom at the beta position of the phenylalanine backbone.

- A tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom.

The molecular formula is with a molecular weight of approximately 332.20 g/mol .

Synthesis

The synthesis of this compound typically involves:

- Bromination : The compound is synthesized via bromination of (R)-N-Boc-beta-phenylalanine using bromine or N-bromosuccinimide (NBS) in dichloromethane as a solvent.

- Purification : Following synthesis, the product undergoes purification through recrystallization or chromatography to achieve high purity.

The biological activity of this compound can be attributed to its interactions with various molecular targets:

- The bromine atom facilitates electrophilic interactions, enhancing reactivity in nucleophilic substitution reactions.

- The Boc group provides steric hindrance, influencing the compound's overall reactivity and interaction with biological macromolecules .

Enzyme Studies and Protein Engineering

This compound is utilized in the study of enzyme mechanisms and protein engineering. Its unique structure allows researchers to investigate enzyme-substrate interactions and the effects of halogenation on enzyme activity .

Pharmaceutical Development

The compound serves as a precursor in synthesizing pharmaceutical agents, particularly those targeting bacterial infections. For instance, derivatives of this compound have been explored for their potential activity against Mycobacterium tuberculosis (Mtb) and other pathogens .

Case Studies and Research Findings

- Activity Against Mycobacterium tuberculosis : Research has indicated that certain derivatives of this compound show potential anti-Mtb activity. Structure–activity relationship (SAR) studies revealed that modifications at the beta position significantly influence antimicrobial efficacy .

- Synthesis of Novel Antibiotics : A study highlighted the synthesis of bottromycin derivatives using this compound, demonstrating its role as a building block for compounds with enhanced biological activity against Gram-positive bacteria .

Comparative Analysis

The biological activity of this compound can be compared with similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| (R)-N-Boc-beta-phenylalanine | No bromination | Moderate antimicrobial activity |

| (S)-N-Boc-3-Bromo-beta-phenylalanine | Stereochemical variation | Lower activity than R-enantiomer |

| (R)-N-Boc-3-Chloro-beta-phenylalanine | Chlorine instead of bromine | Different reactivity profile |

This table illustrates how variations in halogen substitution and stereochemistry can impact the compound's reactivity and biological effectiveness.

Propriétés

IUPAC Name |

(3R)-3-(3-bromophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18BrNO4/c1-14(2,3)20-13(19)16-11(8-12(17)18)9-5-4-6-10(15)7-9/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTYRIGRZLZNTLR-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC(=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC(=O)O)C1=CC(=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10375872 | |

| Record name | (R)-N-Boc-3-Bromo-beta-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10375872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

501015-16-3 | |

| Record name | (R)-N-Boc-3-Bromo-beta-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10375872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.